molecular formula C12H14N2O2 B8798721 3-(tert-butyl)-5-nitro-1H-indole

3-(tert-butyl)-5-nitro-1H-indole

Cat. No.: B8798721
M. Wt: 218.25 g/mol
InChI Key: PDTVHDXZDIUULT-UHFFFAOYSA-N
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Description

3-(tert-butyl)-5-nitro-1H-indole is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

3-(tert-butyl)-5-nitro-1H-indole and its derivatives have been extensively studied for their biological activities. The indole scaffold is known for its role in various pharmacological applications, including antimicrobial and antitumor activities.

Antimicrobial Activity

Research indicates that many indole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from the indole structure have been tested against various bacterial strains, showing promising results against pathogens like E. coli and S. aureus.

Antitumor Activity

Indole derivatives have also been evaluated for their antitumor effects. A study highlighted the synthesis of novel indole analogs that demonstrated enhanced potency against cancer cell lines compared to standard treatments .

Biological Activity Target Pathogen/Cell Line Activity Reference
AntimicrobialE. coli, S. aureusSignificant inhibition
AntitumorVarious cancer cell linesEnhanced potency

Case Study 1: Antimicrobial Properties

In a study conducted by Kumar et al., various indole derivatives were synthesized and screened for antibacterial activity. The compound 15 showed higher potency against E. coli, indicating the potential of this compound as a scaffold for developing new antibiotics .

Case Study 2: Antitumor Activity

Abo-Ashour et al. investigated oxindole-thiazolidine conjugates for their antitubercular activity, revealing that certain indole derivatives exhibited remarkable efficacy against multidrug-resistant strains of M. tuberculosis. The findings suggest that modifications to the indole structure can enhance biological activity significantly .

Q & A

Q. Basic: What are the recommended synthetic routes for 3-(tert-butyl)-5-nitro-1H-indole, and what methodological considerations are critical?

The synthesis typically involves functionalizing the indole scaffold via sequential substitutions. A two-step approach is common:

Nitro-group introduction : Direct nitration of 3-(tert-butyl)-1H-indole using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.

Protection/deprotection strategies : The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane.
Key considerations :

  • Monitor reaction progress with TLC or HPLC to prevent side products (e.g., di-nitration or oxidation byproducts) .
  • Purify intermediates via silica gel chromatography (eluent: hexane/ethyl acetate gradient) to isolate the mono-nitro product .

Q. Basic: How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl resonance at ~1.4 ppm for nine equivalent protons; nitro-group deshielding effects on adjacent aromatic protons) .
  • IR spectroscopy : Identify nitro-group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • X-ray diffraction : Resolve steric effects of the tert-butyl group on the indole ring planarity (if single crystals are obtainable via slow evaporation in dichloromethane/hexane) .

Q. Advanced: How can conflicting yields in synthetic routes (e.g., Pd/C hydrogenation vs. nucleophilic substitution) be resolved?

Discrepancies arise from competing reaction pathways:

  • Pd/C hydrogenation : High yields (60–98%) but risks over-reduction of the nitro group to amine unless strictly controlled (H₂ pressure ≤1 atm, short reaction times) .
  • Nucleophilic substitution : Lower yields (10–30%) due to steric hindrance from the tert-butyl group; optimize using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
    Experimental design : Conduct a DoE (Design of Experiments) to balance temperature, solvent polarity, and catalyst loading. Use LC-MS to track intermediate stability .

Q. Advanced: What analytical methods resolve ambiguities in nitro-group positioning (e.g., para vs. meta substitution)?

Ambiguities arise due to similar NMR shifts for nitro-isomers. Use:

  • NOESY/ROESY NMR : Detect spatial proximity between nitro and tert-butyl groups to confirm regiochemistry .
  • DFT calculations : Compare experimental ¹³C chemical shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate substitution patterns .
  • HPLC-MS with isotopic labeling : Introduce deuterated tert-butyl groups to track fragmentation patterns during MS analysis .

Q. Basic: What are the stability and storage recommendations for this compound?

  • Stability : The compound is stable under inert atmospheres (N₂/Ar) at –20°C but degrades in humid conditions due to nitro-group hydrolysis.
  • Incompatibilities : Avoid strong acids/bases (risk of denitration) and oxidizing agents (potential ring-opening reactions) .
  • Storage : Use amber vials with PTFE-lined caps; desiccate with silica gel to prevent moisture absorption .

Q. Advanced: How can researchers address contradictory toxicity data in safety assessments?

Limited ecotoxicological data (e.g., EC₅₀, LC₅₀) require extrapolation from structurally related nitroindoles:

  • In silico modeling : Use QSAR tools like TEST (Toxicity Estimation Software Tool) to predict acute toxicity based on nitro-group electron-withdrawing effects .
  • In vitro assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to establish baseline IC₅₀ values .
  • Handling protocols : Always use PPE (gloves, goggles) and work in fume hoods due to potential mutagenicity inferred from nitroaromatic analogs .

Q. Advanced: What strategies optimize the compound’s solubility for biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Crystallization inhibitors : Add β-cyclodextrin (10 mM) to prevent precipitation in aqueous buffers .
  • pH adjustment : Ionize the indole NH (pKa ~17) using acidic buffers (pH 4–5) to enhance aqueous solubility .

Q. Basic: Which spectral databases or computational tools are recommended for structural validation?

  • NIST Chemistry WebBook : Compare experimental IR/NMR data with nitroindole references .
  • Cambridge Structural Database (CSD) : Validate crystallographic parameters against similar tert-butyl-substituted indoles .
  • Gaussian09 : Simulate vibrational spectra to confirm nitro-group assignments .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-tert-butyl-5-nitro-1H-indole

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)10-7-13-11-5-4-8(14(15)16)6-9(10)11/h4-7,13H,1-3H3

InChI Key

PDTVHDXZDIUULT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-nitro-1H-indole (6 g, 36.8 mmol) and AlCl3 (24 g, 0.18 mol) in CH2Cl2 (100 mL) was added 2-bromo-2-methyl-propane (8.1 g, 36.8 mmol) dropwise at 0° C. After being stirred at 15° C. overnight, the reaction mixture was poured into ice (100 mL). The precipitated salts were removed by filtration and the aqueous layer was extracted with CH2Cl2 (30 mL×3). The combined organic layers were washed with water, brine, dried over Na2SO4 and concentrated under vacuum to obtain the crude product, which was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 20:1) to give 3-tert-butyl-5-nitro-1H-indole (2.5 g, 31%). 1H NMR (CDCl3, 400 MHz) δ 8.49 (d, J=1.6 Hz, 1H), 8.31 (brs, 1H), 8.05 (dd, J=2.0, 8.8 Hz, 1H), 7.33 (d, J=8.8 Hz, 1H), 6.42 (d, J=1.6 Hz, 1H), 1.42 (s, 9H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

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